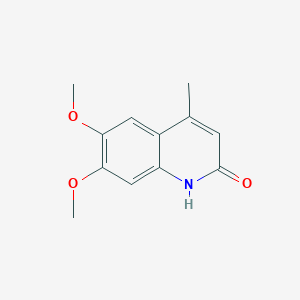

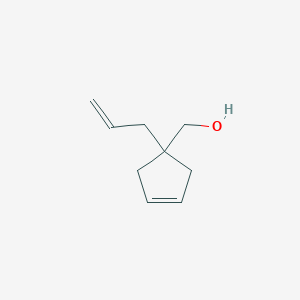

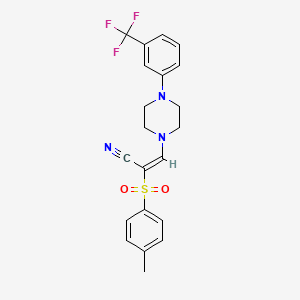

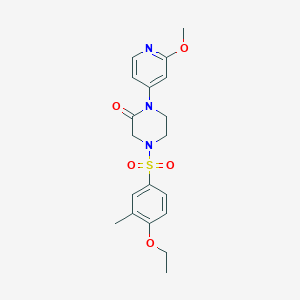

(1-Allylcyclopent-3-en-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanol, a similar compound, has been extensively studied. One method involves the use of biomass-derived syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming . Another method involves the use of reactive distillation, which is comparable to the conventional process that uses a packed bed reactor .Chemical Reactions Analysis

The chemical reactions involving methanol have been studied extensively. For instance, thermodynamic analysis for methanol synthesis using biomass-derived syngas has been conducted . Additionally, methanol production via CO2 hydrogenation has been explored .Applications De Recherche Scientifique

Solvent-Mediated Allylation

Methanol facilitates the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for an added catalyst. This process, significantly accelerated by tetraallyltin in methanol, underscores methanol's role in enhancing reaction rates and facilitating easy separation of product from tin residues, suggesting a primary solvent activating influence via hydrogen bonding to the carbonyl oxygen (Cokley et al., 1997).

Epoxidation of Chiral Allylic Alcohols

Chiral acyclic allylic alcohols have been chemo-, regio-, and diastereoselectively epoxidized using manganese(salen) and iron(porphyrin) complexes, with hydrogen bonding critical for observed hydroxy-group directivity. This research underscores the nuanced role of solvent and substrate structure in determining reaction outcomes (Adam* et al., 1999).

Reduction of Cyclopentenones

The hydrogenation of trichlorocyclopentenones in methanol, leading to exhaustive dechlorination and formation of cyclopentane-1,2,4-triones, highlights a specific application in the reduction reactions involving (1-Allylcyclopent-3-en-1-yl)methanol derivatives (Egorov et al., 2019).

Nickel-Catalyzed Direct Coupling

A nickel-catalyzed direct coupling of alkynes and methanol to produce allylic alcohols demonstrates the use of methanol as a renewable C1 source in C–C bond coupling reactions, offering an efficient and selective method for synthesizing valuable compounds (Chen et al., 2021).

Synthesis from Methanol and Allyl Alcohol

The selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol using metal oxide catalysts illustrates the potential of methanol in the addition reactions to allylic alcohols, providing insights into the role of basic sites and the generation of methoxide ions (Yamakawa et al., 2001).

Safety and Hazards

Orientations Futures

The future directions in the field of methanol research involve the conversion of methane to methanol. This process is seen as a promising approach to utilize natural gas and renewable energy . Additionally, the use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol is being explored .

Propriétés

IUPAC Name |

(1-prop-2-enylcyclopent-3-en-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2-4,10H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSOSBPDGBOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)